1-(Chloromethyl)-4-(methoxymethyl)benzene
Overview
Description
1-(Chloromethyl)-4-(methoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group at the first position and a methoxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-(methoxymethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phase-transfer catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(hydroxymethyl)-4-(methoxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: 1-(Hydroxymethyl)-4-(methoxymethyl)benzene.
Oxidation: 1-(Chloromethyl)-4-(formyl)methylbenzene or 1-(Chloromethyl)-4-(carboxyl)methylbenzene.
Reduction: 1-(Hydroxymethyl)-4-(methoxymethyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Chemical Biology: The compound can be employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(methoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins, nucleic acids, and other biomolecules for research purposes.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(methyl)benzene: Lacks the methoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-(Bromomethyl)-4-(methoxymethyl)benzene: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
1-(Chloromethyl)-4-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
Uniqueness: 1-(Chloromethyl)-4-(methoxymethyl)benzene is unique due to the presence of both chloromethyl and methoxymethyl groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and chemical biology.
Properties
IUPAC Name |
1-(chloromethyl)-4-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJBAZISHDJJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553723 | |
Record name | 1-(Chloromethyl)-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52889-83-5 | |
Record name | 1-(Chloromethyl)-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-(methoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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